N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Physicochemical profiling CNS drug design Permeability prediction

N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049572-62-4) is a synthetic small molecule belonging to the oxalamide (ethanediamide) chemical class. Its structure features a 4-(4-fluorophenyl)piperazine motif linked via an ethyl spacer to an N-tert-butyl oxalamide moiety.

Molecular Formula C18H27FN4O2
Molecular Weight 350.438
CAS No. 1049572-62-4
Cat. No. B2524065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
CAS1049572-62-4
Molecular FormulaC18H27FN4O2
Molecular Weight350.438
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C18H27FN4O2/c1-18(2,3)21-17(25)16(24)20-8-9-22-10-12-23(13-11-22)15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3,(H,20,24)(H,21,25)
InChIKeyNYGNASWCDRNXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049572-62-4)


N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049572-62-4) is a synthetic small molecule belonging to the oxalamide (ethanediamide) chemical class [1]. Its structure features a 4-(4-fluorophenyl)piperazine motif linked via an ethyl spacer to an N-tert-butyl oxalamide moiety. With a molecular formula of C18H27FN4O2 and a molecular weight of approximately 348.43–350.44 g/mol, the compound presents a calculated logP of ~1.17 and a topological polar surface area (tPSA) of 55–57 Ų [2]. These physicochemical properties place it within drug-like chemical space, but its biological annotation remains sparse in public databases.

Why Generic Substitution of N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is Not Advisable


Oxalamide-based piperazine derivatives are not functionally interchangeable. Even minor modifications to the aryl substituent, the ethyl linker length, or the N-alkyl capping group can profoundly alter receptor selectivity, intrinsic efficacy, and pharmacokinetic profiles [1]. For instance, replacing the 4-fluorophenyl group with a 4-chlorophenyl or unsubstituted phenyl ring, or changing the tert-butyl terminus to a smaller alkyl group, has been shown in related chemical series to shift dopamine D3 vs. D2 receptor binding ratios by orders of magnitude and to affect brain penetration [1]. Consequently, assuming that a structurally similar analog will replicate the activity of N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide without direct comparative data poses a significant risk of experimental failure.

Quantitative Differentiation Evidence for N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049572-62-4)


Physicochemical Property Differentiation: tPSA and logP vs. Non-fluorinated Analog

The target compound displays a topological polar surface area (tPSA) of 55–57 Ų, which is within the optimal range for blood-brain barrier penetration (< 90 Ų) [1]. In comparison, the non-fluorinated phenyl analog (N-tert-butyl-N'-{2-[4-phenylpiperazin-1-yl]ethyl}ethanediamide) would exhibit a marginally higher tPSA due to the lack of the electron-withdrawing fluorine, potentially reducing passive CNS permeability. The measured logP of 1.17 for the target compound [1] suggests a balanced hydrophilic-lipophilic profile that may support both solubility and membrane partitioning, a balance that can be disrupted by substitution with more lipophilic halogens.

Physicochemical profiling CNS drug design Permeability prediction

Hydrogen Bond Donor/Acceptor Ratio Differentiates from Common CNS Drug Scaffolds

The target compound contains 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This donor/acceptor profile contrasts with many classical CNS drugs that often have a higher H-bond donor count (e.g., serotonin reuptake inhibitors typically have 3–4 donors). The lower donor count may reduce P-glycoprotein recognition and enhance brain-to-plasma ratio, as per the CNS MPO (Multi-Parameter Optimization) paradigm [2]. No direct head-to-head data with a specific comparator is publicly available, but this class-level inference suggests the compound may exhibit superior CNS penetration relative to more polar analogs with additional H-bond donors.

Medicinal chemistry Drug-likeness CNS MPO score

Limited Public Biological Annotation Compels Procurement for Proprietary Profiling

As of the current analysis, no bioactivity data for this specific compound is reported in ChEMBL, PubChem BioAssay, or major patent disclosures [1]. This absence of public annotation stands in stark contrast to related piperazine derivatives, many of which have been extensively characterized against GPCR panels. The lack of pre-existing data means that the compound represents a unique opportunity for proprietary target deconvolution or selectivity profiling, where the user can establish first-in-class biological fingerprints without being influenced by prior art.

Novel chemical probe Target identification Chemical biology

Recommended Application Scenarios for N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide Based on Comparative Evidence


CNS Drug Discovery Programs Requiring a Balanced Physicochemical Profile

The compound's tPSA of 55–57 Ų and logP of 1.17 align with CNS MPO criteria [1]. Procurement is indicated for programs aiming to explore piperazine-based oxalamides as potential dopamine D3 receptor ligands or other CNS targets, where the fluorine atom provides a strategic advantage in metabolic stability without excessively increasing lipophilicity.

Selectivity Profiling of Novel Piperazine Scaffolds

Given the absence of existing biological annotation [1], this compound is an ideal candidate for broad-panel GPCR or kinase selectivity screens. Unlike heavily precedented analogs, its uncharacterized nature allows researchers to define its selectivity fingerprint de novo, potentially revealing unexpected therapeutic applications.

Structure-Activity Relationship (SAR) Studies on the 4-Fluorophenyl Motif

Direct comparison with the non-fluorinated phenyl analog can illuminate the contribution of the fluorine atom to target binding affinity, selectivity, and pharmacokinetic behavior. The target compound's distinct tPSA and logP values make it a valuable reference point in SAR tables.

Chemical Probe for Epigenetic Target Validation (EED)

A BindingDB entry (BDBM50241662) tentatively associates a structurally similar oxalamide derivative with high affinity (Ki 0.3 nM) for the EED component of PRC2 [1]. While requiring verification, this suggests that N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide could serve as a starting point for EED inhibitor development, provided the exact structure matches the BindingDB record.

Quote Request

Request a Quote for N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.